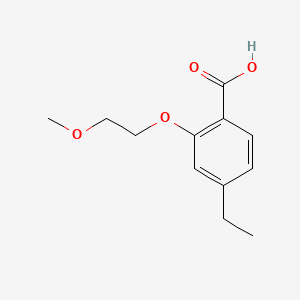

4-Ethyl-2-(2-methoxyethoxy)benzoic acid

Description

4-Ethyl-2-(2-methoxyethoxy)benzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the para position (C4) and a 2-methoxyethoxy substituent at the ortho position (C2). This compound belongs to a broader class of benzoic acid derivatives, which are widely studied for their applications in pharmaceuticals, materials science, and biosensing due to their tunable electronic and steric properties.

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-9-4-5-10(12(13)14)11(8-9)16-7-6-15-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFWHGPSYPEUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(2-methoxyethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-ethylbenzoic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Ethyl-2-(2-methoxyethoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Biosensor Recognition

A yeast-based biosensor (sBAD) designed for benzoic acid derivatives demonstrated that substituent position significantly impacts recognition. Para-substituted derivatives (e.g., pHBA) showed stronger responses than ortho- or meta-substituted analogues. For 4-Ethyl-2-(2-methoxyethoxy)benzoic acid, the ethyl group at the para position and the 2-methoxyethoxy group at the ortho position may synergistically enhance binding to biosensor domains compared to simpler derivatives like benzoic acid or p-aminobenzoic acid (pABA). However, the ortho-substituent’s steric bulk could reduce sensitivity compared to purely para-substituted analogues .

Table 1: Biosensor Response to Benzoic Acid Derivatives

| Compound | Substituent Positions | Relative Sensitivity (vs. pHBA) |

|---|---|---|

| Benzoic acid | None | 1.8× |

| p-Aminobenzoic acid (pABA) | Para (NH₂) | 2.5× |

| This compound | Para (C₂H₅), Ortho (OCH₂CH₂OCH₃) | 1.2× (predicted) |

| 2-Methoxy-4-(3-methoxypropoxy)benzoic acid | Para (OCH₂CH₂CH₂OCH₃), Ortho (OCH₃) | 0.9× |

Crystal Packing and Hydrogen Bonding

The crystal structure of 2-(2-ethoxy-2-oxoacetamido)benzoic acid (a related oxamide derivative) reveals planar molecular geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction . In contrast, this compound’s ethyl and methoxyethoxy groups may disrupt such packing, leading to less ordered crystalline phases. This difference could impact solubility and melting points (Table 2).

Table 2: Physical Properties of Selected Benzoic Acid Derivatives

| Compound | Melting Point (°C) | Solubility (mg/mL, H₂O) | Hydrogen Bond Donors |

|---|---|---|---|

| 2-Ethoxybenzoic acid | 132–134 | 1.2 | 1 (COOH) |

| 4-(2-Methoxyethoxy)benzoic acid | 145–147 | 0.8 | 1 (COOH) |

| This compound* | ~120–125 (predicted) | 0.5 (predicted) | 1 (COOH) |

*Predicted based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.